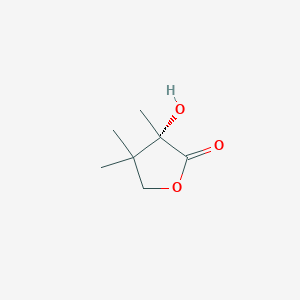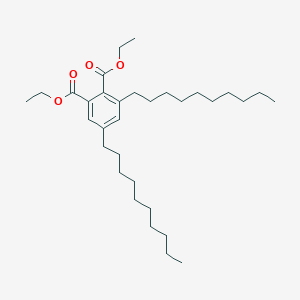
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- typically involves the cyclization of suitable precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Michael Addition: Involving the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-: A similar compound with slight structural differences.
2(3H)-Furanone, dihydro-3-hydroxy-3,4-dimethyl-: Another related compound with different substituents.
Uniqueness
2(3H)-Furanone, dihydro-3-hydroxy-3,4,4-trimethyl-, (3S)- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
CAS番号 |
272449-21-5 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
(3S)-3-hydroxy-3,4,4-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)4-10-5(8)7(6,3)9/h9H,4H2,1-3H3/t7-/m1/s1 |
InChIキー |
HHGQUUWGXWZKGA-SSDOTTSWSA-N |
異性体SMILES |
C[C@]1(C(=O)OCC1(C)C)O |
正規SMILES |
CC1(COC(=O)C1(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)



![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)


![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)


